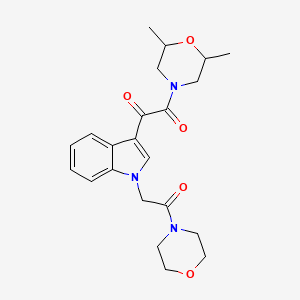
1-(2,6-dimethylmorpholino)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)ethane-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2,6-dimethylmorpholino)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)ethane-1,2-dione is a useful research compound. Its molecular formula is C22H27N3O5 and its molecular weight is 413.474. The purity is usually 95%.
BenchChem offers high-quality 1-(2,6-dimethylmorpholino)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)ethane-1,2-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,6-dimethylmorpholino)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)ethane-1,2-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity :
- A study by Kumar et al. (2013) discusses the synthesis of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives, evaluating their potential for anticancer activity. The compounds were tested against various cancer cell lines, showing significant activity, indicating the potential use of these compounds in cancer treatment (Kumar, Kumar, Roy, & Sondhi, 2013).
Marine Sponge Derivatives :
- McKay et al. (2002) isolated 1,2-bis(1H-indol-3-yl)ethane-1,2-dione from the marine sponge Smenospongia sp. This bisindole alkaloid, along with other known compounds, highlights the potential of marine sponges as a source for novel bioactive compounds with diverse applications (McKay, Carroll, Quinn, & Hooper, 2002).
Synthesis and Anticancer Activity of Derivatives :
- Jiang et al. (2016) synthesized new 1-(4-diarylmethylpiperazine-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione derivatives. These compounds were evaluated for their anticancer activity and found to have moderate-to-potent antiproliferative activities against various cancer cell lines (Jiang, Xu, & Wu, 2016).
Novel Compounds Synthesis and Interactions :
- Kaynak et al. (2013) synthesized novel compounds including 5-trifluoromethoxy-1H-indole-2,3-dione 3-thiosemicarbazone derivatives. The study provides insights into the molecular structure and interactions of these compounds, contributing to the understanding of their potential applications (Kaynak, Özbey, & Karalı, 2013).
Corrosion Inhibition Properties :
- Das et al. (2017) explored the synthesis of cadmium(II) Schiff base complexes, including 2-morpholino-N-(1-(pyridin-2-yl)ethylidene)ethanamine, for their corrosion inhibition properties on mild steel. This study demonstrates the application of these compounds in corrosion engineering and materials science (Das, Biswas, Kundu, Mobin, Udayabhanu, & Mukhopadhyay, 2017).
Antibacterial and Anticorrosion Evaluation :
- Miao (2014) conducted a study on the antibacterial and anticorrosion properties of 1-(morpholinomethyl)indoline-2,3-dione. This research highlights the compound's potential in preventing both microbiologically influenced corrosion and bacterial growth, illustrating its dual functionality (Miao, 2014).
properties
IUPAC Name |
1-(2,6-dimethylmorpholin-4-yl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]ethane-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5/c1-15-11-25(12-16(2)30-15)22(28)21(27)18-13-24(19-6-4-3-5-17(18)19)14-20(26)23-7-9-29-10-8-23/h3-6,13,15-16H,7-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AABOMIOFLQYOHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-dimethylmorpholino)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)ethane-1,2-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

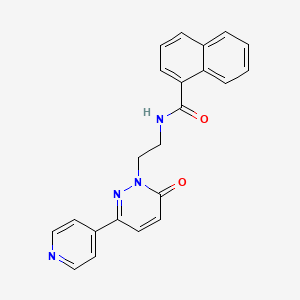
![Tert-butyl {[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate](/img/structure/B2427140.png)

![1-{4-[(1-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-phenylpiperazine](/img/structure/B2427142.png)
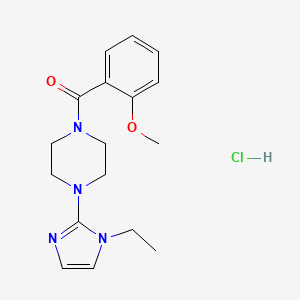
![8-hydrazinyl-1,3-dimethyl-7-[(4-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2427144.png)
![2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B2427146.png)


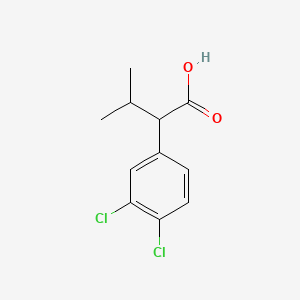
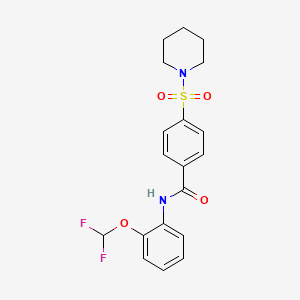
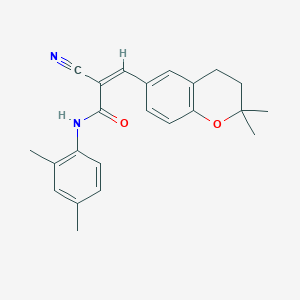
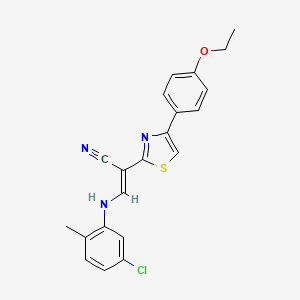
![N-(1-phenylethyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2427155.png)